N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
“N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Functionalization: Introduction of the oxolan-3-yloxy group and the carboxamide group can be achieved through nucleophilic substitution reactions and amide bond formation, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative.
Scientific Research Applications
“N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide: A similar compound with a different position of the carboxamide group.
N-(6-methylpyridin-2-yl)-2-(tetrahydrofuran-3-yloxy)pyridine-4-carboxamide: A compound with a different heterocyclic substituent.
Uniqueness
The uniqueness of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N3O3, with a molecular weight of approximately 299.33 g/mol. The structure features a pyridine core substituted with a 6-methylpyridin-2-yl moiety, an oxolan-3-yloxy group, and a carboxamide functional group. These structural features are significant in determining the compound's reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloronicotinamide with 2-(6-methylpyridin-2-yl)tetrahydrofuran-3-ol in the presence of a suitable base. The resulting compound is characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. For instance, studies have shown that pyridine carboxamide derivatives can be effective against Mycobacterium tuberculosis and other pathogens. One derivative, MMV687254, demonstrated bacteriostatic activity against M. tuberculosis, inhibiting its growth in liquid cultures .
Antifungal Activity
In addition to antibacterial properties, certain derivatives of pyridine carboxamides have shown promising antifungal activity. A study synthesized fifteen novel pyridine carboxamide derivatives, some of which exhibited moderate to good antifungal activity against Botrytis cinerea. The compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide was noted for its effective inhibition of succinate dehydrogenase (SDH), suggesting potential as a leading fungicide .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has been conducted to optimize the biological activity of pyridine carboxamides. This involves analyzing how different substitutions on the pyridine ring affect the compound's efficacy against various pathogens. For example, modifications that enhance lipophilicity or alter electronic properties can significantly impact antimicrobial potency .
Case Studies
- Anti-Tubercular Activity : In a study focused on anti-tubercular agents, MMV687254 was found to be as effective as isoniazid in macrophages, indicating its potential as a therapeutic agent for treating tuberculosis. The mechanism involved autophagy induction in infected macrophages .
- Fungal Inhibition : Compounds derived from pyridine carboxamides were tested for their ability to inhibit fungal growth in vivo and in vitro. The most promising candidates were identified based on their docking studies with SDH, revealing stable interactions that suggest effective binding modes .
Summary Table of Biological Activities
Compound | Target Pathogen | Activity Type | Mechanism |
---|---|---|---|
MMV687254 | Mycobacterium tuberculosis | Bacteriostatic | Induces autophagy |
6-Chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Antifungal | Inhibits succinate dehydrogenase (SDH) |
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-2-4-14(18-11)19-16(20)12-5-7-17-15(9-12)22-13-6-8-21-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOQJRRIPBMYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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